3-Ethoxy-2-phenylpropane-1-sulfonyl chloride

Description

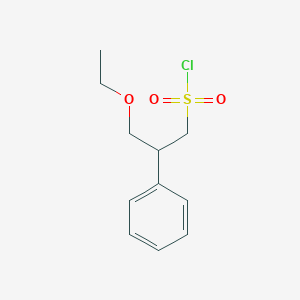

3-Ethoxy-2-phenylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone substituted with an ethoxy group at position 3, a phenyl group at position 2, and a sulfonyl chloride (-SO₂Cl) moiety at position 1. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides or sulfonate esters. The ethoxy and phenyl substituents in this compound likely influence its electronic and steric properties, modulating reactivity and solubility.

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

3-ethoxy-2-phenylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-2-15-8-11(9-16(12,13)14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

IBSLMFNCOABXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(CS(=O)(=O)Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 3-ethoxy-2-phenylpropane-1-ol with thionyl chloride (SOCl2). The reaction proceeds as follows:

Starting Material: 3-Ethoxy-2-phenylpropane-1-ol.

Reagent: Thionyl chloride (SOCl2).

Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid form. This ensures that the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-Ethoxy-2-phenylpropane-1-sulfonyl chloride has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following table compares 3-Ethoxy-2-phenylpropane-1-sulfonyl chloride with two structurally related sulfonyl chlorides from the evidence:

*Inferred based on structural analogy.

Key Findings:

The tetrahydro-pyran substituent in the third compound provides steric bulk, likely reducing reaction rates in nucleophilic substitutions compared to the less hindered ethoxy-phenyl variant .

Solubility and Stability :

- The thiophene-containing compound may exhibit lower solubility in polar solvents due to its aromatic heterocycle, whereas the ethoxy-phenyl analog could have intermediate polarity. The tetrahydro-pyran derivative might display improved solubility in ethers or alcohols due to its oxygen-rich cyclic structure .

Synthetic Utility :

- Thiophene-based sulfonyl chlorides (e.g., CAS 1409094-90-1) are often used in pharmaceutical synthesis for coupling with amines or alcohols to form bioactive sulfonamides or esters .

- The ethoxy-phenyl variant’s balance of reactivity and stability makes it suitable for applications requiring selective functionalization without excessive steric interference.

Biological Activity

3-Ethoxy-2-phenylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial activities. A study highlighted that such compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of sulfonamides through nucleophilic substitution reactions. These sulfonamides can interfere with bacterial metabolic pathways, particularly those involving folate synthesis, which is crucial for bacterial growth and replication .

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study explored the inhibitory effects of various sulfonamide derivatives on the T3SS in pathogenic bacteria like E. coli. The results indicated that certain structural modifications could enhance inhibitory efficacy, suggesting a pathway for developing new antibacterial agents based on this compound .

- Fluorescent Ligands : Research on D1-like receptors showed that compounds similar to this compound could be modified to create fluorescent ligands. These modifications improved binding affinity and specificity towards receptor sites, showcasing the compound's versatility in drug design .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.